molecular formula C11H14N2 B15092572 (1-Ethyl-1H-indol-7-yl)methanamine

(1-Ethyl-1H-indol-7-yl)methanamine

Cat. No.: B15092572
M. Wt: 174.24 g/mol
InChI Key: PCKHGWCXQSZYEL-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-indol-7-yl)methanamine is an indole derivative featuring an ethyl group at the 1-position of the indole ring and a methanamine (-CH2NH2) substituent at the 7-position. Indole derivatives are critical in medicinal chemistry due to their bioactivity, particularly in neurotransmitter receptor modulation (e.g., dopamine and serotonin receptors) .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

(1-ethylindol-7-yl)methanamine

InChI

InChI=1S/C11H14N2/c1-2-13-7-6-9-4-3-5-10(8-12)11(9)13/h3-7H,2,8,12H2,1H3

InChI Key

PCKHGWCXQSZYEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1C(=CC=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-indol-7-yl)methanamine typically involves the alkylation of indole derivatives. One common method includes the reaction of indole with ethylamine under specific conditions to introduce the ethyl group at the nitrogen atom of the indole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-1H-indol-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the indole ring or the ethylamine side chain.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the indole ring.

Scientific Research Applications

Chemistry: In chemistry, (1-Ethyl-1H-indol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities. Indole derivatives are known to exhibit a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Researchers investigate this compound for similar properties and its potential as a lead compound for drug development.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural similarity to biologically active indole derivatives makes it a candidate for the development of new pharmaceuticals targeting various diseases.

Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable for the production of a wide range of industrial products.

Mechanism of Action

The exact mechanism of action of (1-Ethyl-1H-indol-7-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity. Further research is needed to elucidate the detailed pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions, alkyl groups, and heteroatoms, which influence their biological activity and physicochemical properties.

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
(1-Methyl-1H-indol-5-yl)methanamine Methyl (1), NH2CH2 (5) C10H12N2 Synthetic intermediate; similarity 0.92
(6-Fluoro-7-methyl-1H-indol-2-yl)methanamine Fluoro (6), Methyl (7), NH2CH2 (2) C10H11FN2 Enhanced lipophilicity; bioactivity under study
(9-Ethyl-9H-carbazol-3-yl)methanamine Ethyl (9), NH2CH2 (3) C15H16N2 D3R selectivity (Ki = 144.7 nmol/L); low D2R inhibition
(1-Methyl-1H-indol-4-yl)methanamine Methyl (1), NH2CH2 (4) C10H12N2 Hazardous (skin/eye irritation); storage precautions
2-(4,6-Dimethoxy-2,3-diphenyl-1H-indol-7-yl)-ethanamine Dimethoxy (4,6), Diphenyl (2,3), NH2CH2CH2 (7) C18H17N2O4 UV λmax 283 nm; HRMS [M+Na]+ = 427.0263

Key Observations :

  • Substituent Position : The 7-position methanamine in the target compound may confer distinct receptor-binding profiles compared to 2- or 3-position analogs (e.g., carbazole derivatives show D3R selectivity ).
  • Alkyl Groups: Ethyl groups (vs.
  • Electron-Withdrawing Groups : Fluorine at the 6-position () may improve metabolic stability .

Physicochemical Properties

  • Spectroscopic Data : Analogs like 2-(4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)-ethanamine exhibit UV λmax at 283 nm (ε 18,800 cm⁻¹M⁻¹) and HRMS-confirmed molecular weights .
  • Boiling Points/Melting Points: Limited data for the target compound, but methyl-substituted analogs (e.g., (1-Methyl-1H-indol-4-yl)methanamine) require careful handling due to reactivity .

Biological Activity

(1-Ethyl-1H-indol-7-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Its indole structure is known to facilitate binding to biological targets, which can modulate enzyme activity or receptor signaling pathways. This compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Antiproliferative Effects : Similar compounds have shown efficacy in inhibiting cancer cell proliferation, indicating a possible role in cancer therapy.

Antimicrobial Activity

Research has indicated that indole derivatives can possess significant antimicrobial activity. A study highlighted that compounds with an indole structure demonstrated effectiveness against various pathogens, suggesting that this compound could be explored for similar applications .

Anticancer Potential

In vitro studies have shown that related indole compounds can induce apoptosis in cancer cells. For instance, a compound structurally similar to this compound was found to arrest cells in the G2/M phase and inhibit tubulin polymerization, leading to cell death . This mechanism suggests that this compound may also exhibit anticancer properties.

Case Studies

Case Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of several indole derivatives on HeLa and MCF-7 cancer cell lines. Among these, compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent activity against these tumor cell lines .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of indole derivatives, revealing that certain compounds inhibited bacterial growth effectively. This suggests that this compound warrants further investigation for its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key structural characterization methods for confirming the identity of (1-Ethyl-1H-indol-7-yl)methanamine?

  • Methodological Answer: Utilize a combination of spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Collision cross-section analysis via ion mobility spectrometry can validate structural conformations . For unambiguous identification, compare experimental InChI keys and SMILES strings (e.g., InChIKey=ADQYTLRLWUZVET-UHFFFAOYSA-N) with databases like PubChem .

Q. What are the recommended synthesis protocols for this compound to ensure high yield and purity?

  • Methodological Answer: Optimize reaction conditions using catalytic methods (e.g., palladium-catalyzed coupling for indole functionalization) under inert atmospheres. Purify crude products via column chromatography with silica gel, followed by recrystallization in ethanol/water mixtures. Monitor reaction progress using Thin-Layer Chromatography (TLC) and validate purity via HPLC (>95% purity threshold) .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperatures between 2–8°C in a dry, ventilated environment. Regularly inspect containers for leaks or degradation signs, especially after repeated use .

Advanced Research Questions

Q. What computational approaches are effective in predicting the biological activity of this compound?

  • Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) to screen against protein targets (e.g., serotonin receptors) with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability. Validate predictions using surface plasmon resonance (SPR) to measure binding affinities experimentally .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer: Apply multi-technique validation:

  • Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set).
  • Use X-ray crystallography for absolute configuration determination.
  • Perform statistical analysis (e.g., principal component analysis) to identify outliers in datasets .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer: Control regioselectivity using directing groups (e.g., boronates) on the indole ring. Employ low-temperature conditions (−78°C) for electrophilic substitutions. Monitor intermediates via in-situ IR spectroscopy to detect unwanted byproducts early .

Safety and Compliance

Q. What are the critical safety considerations when handling this compound in biological assays?

  • Methodological Answer: Use fume hoods for aerosol-prone procedures (e.g., weighing). Wear nitrile gloves and chemical-resistant lab coats. In case of skin contact, rinse immediately with 0.1 M phosphate buffer (pH 7.4) followed by soap and water. For spills, neutralize with 10% sodium bicarbonate before disposal .

Data Reproducibility

Q. How can researchers ensure reproducibility in pharmacological studies involving this compound?

  • Methodological Answer: Standardize assay conditions:

  • Use cell lines with consistent passage numbers (e.g., HEK-293 cells ≤ passage 20).
  • Pre-treat compounds with DMSO (≤0.1% final concentration) to avoid solvent toxicity.
  • Include positive controls (e.g., known receptor agonists/antagonists) in dose-response experiments .

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